molecular formula C20H16ClFN2OS2 B2973359 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-97-1

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2973359
CAS No.: 686771-97-1
M. Wt: 418.93
InChI Key: IYYWXNPITRVTCG-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2-chloro-6-fluorophenylmethyl group and a 4-methylphenyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the 2-chloro-6-fluorophenylmethyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with a 2-chloro-6-fluorophenylmethyl halide in the presence of a base to form the desired product.

    Introduction of the 4-methylphenyl Group: This step involves the reaction of the intermediate product with a 4-methylphenyl halide under suitable conditions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Specific Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of Specific Pathways: The compound may inhibit specific biochemical pathways, leading to the suppression of disease-related processes.

    Induction of Cellular Responses: The compound may induce specific cellular responses, such as apoptosis or cell cycle arrest, contributing to its therapeutic effects.

Comparison with Similar Compounds

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties and biological activities.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2OS2/c1-12-5-7-13(8-6-12)24-19(25)18-17(9-10-26-18)23-20(24)27-11-14-15(21)3-2-4-16(14)22/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWXNPITRVTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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